

An In-depth Technical Guide on (1R)-2-(4-methylphenyl)-1-phenylethanamine

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Compound of Interest

Compound Name: (R)-alpha-Phenyl-4-methylphenethylamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthetic pathway for the chiral compound (1R)-2-(4-methylphenyl)-1-phenylethanamine. This molecule belongs to the phenethylamine class, a group of compounds known for their diverse pharmacological activities and presence in numerous endogenous and synthetic bioactive molecules. The specific stereochemistry and substitution pattern of (1R)-2-(4-methylphenyl)-1-phenylethanamine suggest its potential for interacting with biological systems, making it a compound of interest for further investigation in drug discovery and development.

Chemical Identity

The nomenclature and structural details of the compound are as follows:

- Common Name: **(R)-alpha-Phenyl-4-methylphenethylamine**
- IUPAC Name: (1R)-2-(4-methylphenyl)-1-phenylethanamine[1]
- Molecular Formula: C₁₅H₁₇N
- CAS Number: 30339-32-3

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	211.30 g/mol	PubChem CID 10138221
XLogP3	3.1	PubChem CID 10138221
Hydrogen Bond Donor Count	1	PubChem CID 10138221
Hydrogen Bond Acceptor Count	1	PubChem CID 10138221
Rotatable Bond Count	3	PubChem CID 10138221

Proposed Synthesis

A detailed experimental protocol for the synthesis of (1R)-2-(4-methylphenyl)-1-phenylethanamine is not readily available in the peer-reviewed literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of structurally similar chiral phenethylamines. The following proposed protocol is based on the synthesis of (R)-1-(4-methylphenyl)ethanamine and employs a chiral auxiliary to establish the desired stereocenter.

Experimental Protocol: Proposed Asymmetric Synthesis

Objective: To synthesize (1R)-2-(4-methylphenyl)-1-phenylethanamine via reductive amination using a chiral auxiliary.

Materials:

- 4-Methylphenylacetone
- (R)-(+)-1-Phenylethylamine (as chiral auxiliary)
- Titanium (IV) isopropoxide
- Sodium borohydride (NaBH_4)

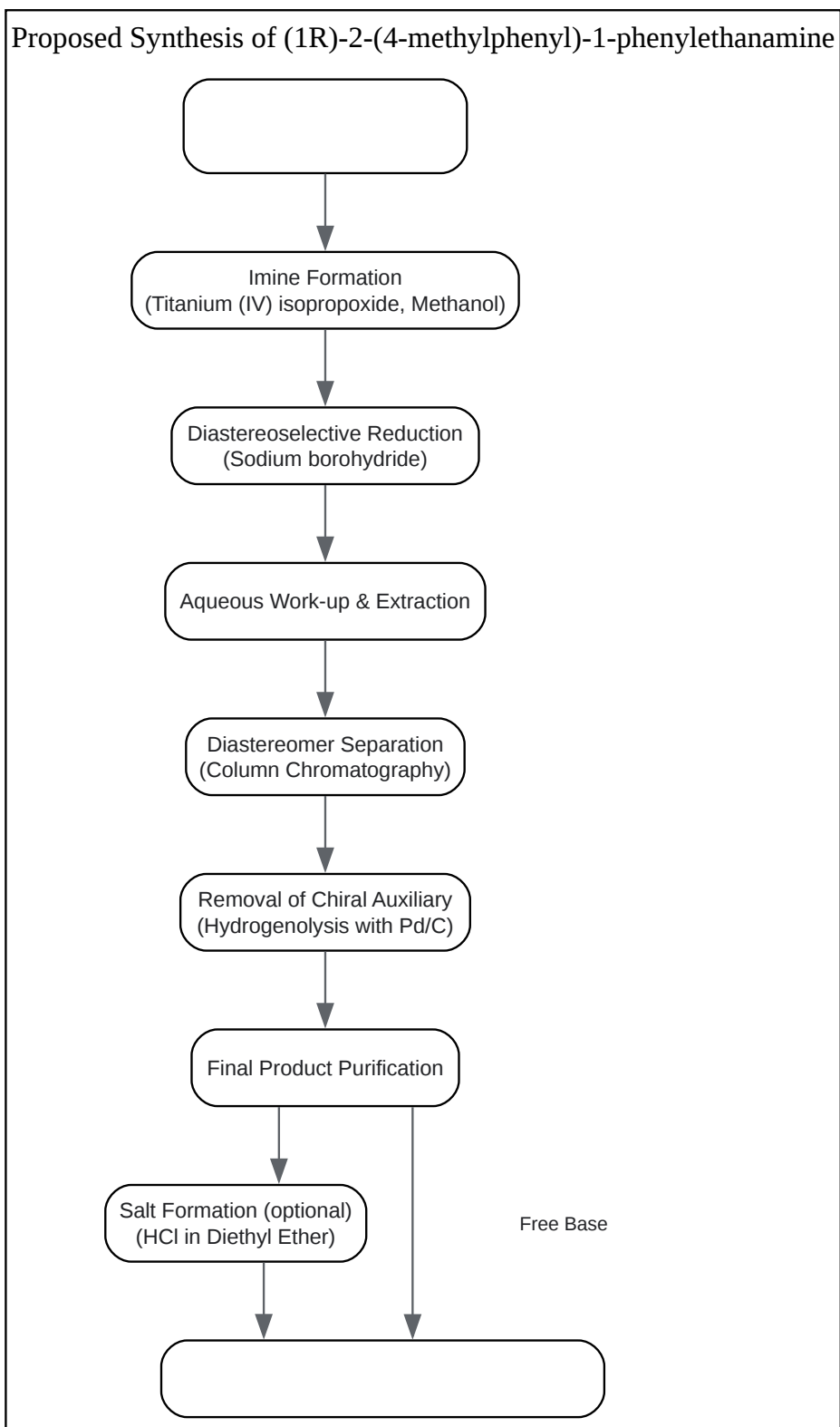
- Methanol
- Diethyl ether
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Magnesium sulfate (MgSO₄)
- Palladium on carbon (Pd/C)
- Hydrogen gas (H₂)

Procedure:

- Imine Formation:
 - In a round-bottom flask under an inert atmosphere, dissolve 4-methylphenylacetone (1 equivalent) in anhydrous methanol.
 - Add (R)-(+)-1-phenylethylamine (1.1 equivalents) to the solution.
 - Add titanium (IV) isopropoxide (1.2 equivalents) dropwise while stirring at room temperature.
 - Stir the reaction mixture at room temperature for 12-24 hours to facilitate the formation of the chiral imine intermediate.
- Diastereoselective Reduction:
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add sodium borohydride (1.5 equivalents) in small portions.
 - Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
- Work-up and Extraction:

- Quench the reaction by the slow addition of water.
- Filter the mixture to remove titanium dioxide precipitate.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude diastereomeric amine.
- Purification of Diastereomers:
 - The diastereomeric mixture can be separated using column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate with triethylamine).
- Removal of Chiral Auxiliary:
 - Dissolve the desired diastereomer in methanol.
 - Add a catalytic amount of 10% palladium on carbon.
 - Subject the mixture to hydrogenolysis in a hydrogenation apparatus under a hydrogen atmosphere (typically 50 psi) until the reaction is complete (monitored by TLC or GC-MS).
 - Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.
- Final Purification and Salt Formation:
 - Purify the resulting (1R)-2-(4-methylphenyl)-1-phenylethanamine by column chromatography or distillation.
 - For stable storage and easier handling, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and bubbling dry HCl gas through the solution until precipitation is complete. The resulting solid can be collected by filtration and dried.

Proposed Synthetic Workflow



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Caption: Proposed experimental workflow for the synthesis of (1R)-2-(4-methylphenyl)-1-phenylethanamine.

Pharmacological Profile

A comprehensive search of the scientific and patent literature did not yield specific quantitative pharmacological data for (1R)-2-(4-methylphenyl)-1-phenylethanamine. Therefore, information regarding its receptor binding affinities, functional activity (e.g., K_i , EC_{50} , IC_{50} values), and in vivo efficacy is not currently available.

Based on its structural similarity to other substituted phenethylamines, it can be hypothesized that this compound may interact with monoamine transporters (for dopamine, norepinephrine, and/or serotonin) or various G-protein coupled receptors. However, without experimental data, its precise mechanism of action, potency, and selectivity remain unknown.

Signaling Pathways

Due to the absence of data identifying the specific biological targets of (1R)-2-(4-methylphenyl)-1-phenylethanamine, a diagram of its signaling pathways cannot be constructed. Elucidation of its mechanism of action would require experimental studies, such as radioligand binding assays and functional assays, to identify its primary molecular targets and subsequent downstream signaling cascades.

Future Directions

The lack of pharmacological data for (1R)-2-(4-methylphenyl)-1-phenylethanamine highlights an opportunity for further research. Future studies should focus on:

- **Synthesis and Characterization:** The synthesis of this compound should be carried out and its analytical data fully characterized.
- **In Vitro Pharmacology:** A comprehensive in vitro pharmacological profiling is necessary to determine its binding affinities and functional activities at a broad range of biological targets, including monoamine transporters and receptors.
- **In Vivo Studies:** Should in vitro studies reveal significant activity, subsequent in vivo experiments in appropriate animal models would be warranted to assess its pharmacokinetic

and pharmacodynamic properties.

This systematic approach will be crucial in determining the therapeutic potential, if any, of this novel chiral phenethylamine derivative.

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References

- 1. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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